molecular formula C17H17NO B11540095 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11540095
M. Wt: 251.32 g/mol
InChI Key: FBWKYSQQMXXTOO-UHFFFAOYSA-N
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Description

2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound with a complex structure that includes a tetrahydroisoquinoline core substituted with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 1,2,3,4-tetrahydroisoquinoline is reacted with 4-methylbenzoyl chloride in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group on the benzoyl ring.

    2-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C17H17NO/c1-13-6-8-15(9-7-13)17(19)18-11-10-14-4-2-3-5-16(14)12-18/h2-9H,10-12H2,1H3

InChI Key

FBWKYSQQMXXTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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